(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-15-3-7-17(8-4-15)23(27)21-14-26-22-12-9-18(25)13-20(22)24(21)30(28,29)19-10-5-16(2)6-11-19/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIIRBIYZQJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Attachment of the p-Tolyl Group: The final step involves the Friedel-Crafts acylation of the quinoline derivative with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA, disrupting the replication process and leading to cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone can be contextualized against related compounds, as summarized below:
Table 1: Comparative Analysis of Quinoline and Methanone Derivatives
*Calculated based on analogous structures; †HRMS data from .
Detailed Research Findings
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The fluoro and tosyl groups in the target compound likely enhance polarity and solubility in polar solvents compared to chloro or methoxy analogs (e.g., 311.8 g/mol for the chloro-methoxy derivative vs. ~434.5 g/mol for the target compound) . Tosyl’s sulfonate moiety may also improve crystallinity and thermal stability.
- Stereochemical Behavior: Analogous quinoline epoxides, such as 3-(2-chloro-6-methylquinolin-3-yl)oxiran-2-yl-(p-tolyl)methanone, exhibit cis/trans isomerism in solid-state vs. solution phases . The bulky tosyl group in the target compound may similarly influence conformational preferences or crystal packing.
Biological Activity
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and applications in various fields, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline core with specific substituents that influence its biological properties:
- Fluoro Group : Enhances lipophilicity and may improve binding to biological targets.
- Tosyl Group : Facilitates nucleophilic attack and can influence pharmacokinetics.
- p-Tolyl Group : Affects steric and electronic properties, potentially influencing interactions with biomolecules.
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, such as catechol O-methyltransferase (COMT), which is critical for neurotransmitter metabolism .
- Metal Ion Complexation : The compound can form stable complexes with metal ions, influencing various biochemical pathways.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on available research:
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism was linked to DNA intercalation and subsequent cell cycle arrest at the G2/M phase.
- Enzyme Inhibition Profile : Research indicated that the compound selectively inhibits COMT, which plays a crucial role in the metabolism of catecholamines. This inhibition was characterized by kinetic studies showing a decrease in enzyme activity with increasing concentrations of the compound.
- Fluorescent Properties : The compound was evaluated as a potential fluorescent probe due to its unique structure. It demonstrated strong fluorescence under UV light, making it suitable for cellular imaging applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| (6-Fluoroquinolin-3-yl)(p-tolyl)methanone | Lacks tosyl group; different reactivity | Lower anticancer activity |
| (4-Tosylquinolin-3-yl)(p-tolyl)methanone | Lacks fluoro group; affects electronic properties | Reduced binding affinity |
| (6-Fluoro-4-tosylquinolin-3-yl)(phenyl)methanone | Substitutes p-tolyl group with phenyl; alters sterics | Different pharmacokinetic profile |
Q & A
Q. What are the critical parameters for synthesizing (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone with high yield and purity?
Methodological Answer: Key parameters include:
- Temperature control : Elevated temperatures (e.g., 80–100°C) often enhance reaction rates but must avoid thermal degradation of sensitive functional groups like the tosyl (4-toluenesulfonyl) moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) may stabilize reactive intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) or palladium-based catalysts can facilitate coupling reactions involving the quinoline core .
| Parameter | Optimal Range/Examples | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Prevents byproduct formation |
| Solvent | DMF, THF | Enhances intermediate stability |
| Catalyst | Pd(PPh₃)₄, AlCl₃ | Accelerates coupling steps |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (quinoline, p-tolyl) and confirm fluorine coupling patterns (e.g., 6-fluoro substituent splitting) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
- X-ray crystallography : Resolve torsional angles between the quinoline and p-tolyl groups, critical for understanding steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Sample degradation : Organic compounds like methanones may degrade during prolonged assays, altering activity. Stabilize samples via continuous cooling (4°C) and inert atmospheres (N₂) .
- Variability in biological models : Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and validate target specificity via knockout studies .
- Structural analogs : Compare activity with analogs (e.g., 3-fluorophenyl methanones) to isolate the impact of the tosyl group .
Q. What advanced strategies optimize regioselectivity in functionalizing the quinoline core?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., sulfonamides) to selectively introduce substituents at the 4-position of quinoline .
- Computational modeling : DFT calculations predict electron-density distributions to guide site-specific modifications (e.g., fluorination at C6) .
- Protecting groups : Temporarily block reactive sites (e.g., carbonyl with trimethylsilyl chloride) during multi-step syntheses .
Q. How do solvent polarity and pH influence the stability of this compound?
Methodological Answer:
- Polarity : High-polarity solvents (e.g., water) accelerate hydrolysis of the tosyl group. Use mixed solvents (e.g., H₂O:EtOH 1:4) to balance solubility and stability .
- pH : Acidic conditions (pH < 3) protonate the quinoline nitrogen, reducing electron density and slowing degradation. Neutral/basic conditions risk sulfonate elimination .
| Condition | Stability Outcome | Recommended Range |
|---|---|---|
| pH < 3 | High stability (protonated N) | 1.5–3.0 |
| pH > 7 | Risk of sulfonate elimination | Avoid unless necessary |
| Solvent: H₂O:EtOH | Balanced solubility/stability | 1:4 ratio |
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate experimental data?
Methodological Answer:
- DSC/TGA : Differential scanning calorimetry (DSC) provides precise melting points and detects polymorphic transitions .
- Recrystallization : Purify samples via gradient recrystallization (e.g., from EtOAc/hexane) to remove impurities affecting melting ranges .
- Cross-lab validation : Compare data with independent studies using identical instrumentation (e.g., Mettler Toledo DSC systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
